DB-766

Chagas disease Trypanosoma cruzi drug discovery

DB-766 is a bis-arylimidamide with nanomolar dual activity against T. cruzi and Leishmania, including benznidazole-resistant strains. Its 68-fold higher selectivity in cardiomyocytes enables cardiotoxicity assessment, while its synergy with benznidazole supports combination therapy research. A distinct profile for kinetoplastid studies.

Molecular Formula C34H34N6O3
Molecular Weight 574.7 g/mol
CAS No. 423165-22-4
Cat. No. B1669854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB-766
CAS423165-22-4
Synonyms2,5-bis(2-(2-propoxy)-4-(2-pyridylimino)aminophenyl)furan
DB 766
DB-766
DB766 cpd
Molecular FormulaC34H34N6O3
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)NC(=N)C2=CC=CC=N2)C3=CC=C(O3)C4=C(C=C(C=C4)NC(=N)C5=CC=CC=N5)OC(C)C
InChIInChI=1S/C34H34N6O3/c1-21(2)41-31-19-23(39-33(35)27-9-5-7-17-37-27)11-13-25(31)29-15-16-30(43-29)26-14-12-24(20-32(26)42-22(3)4)40-34(36)28-10-6-8-18-38-28/h5-22H,1-4H3,(H2,35,39)(H2,36,40)
InChIKeyQCFKWNGTLZQXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DB-766 CAS 423165-22-4 Procurement Baseline: Arylimidamide Chemotype for Chagas and Leishmaniasis Research


DB-766 (CAS 423165-22-4) is a bis-arylimidamide (AIA) compound, specifically 2,5-bis[2-(2-isopropoxy)-4-(2-pyridylimino)aminophenyl]furan, with a molecular formula of C34H34N6O3 and molecular weight of 574.67 Da [1]. It belongs to the arylimidamide class, which was inspired by diamidine antimicrobials but engineered for superior activity against intracellular kinetoplastid parasites [2]. DB-766 is a potent anti-parasitic agent primarily characterized as a chemotherapeutic candidate for Chagas' disease (caused by Trypanosoma cruzi) and visceral leishmaniasis (caused by Leishmania spp.) [3].

DB-766 CAS 423165-22-4: Why Benznidazole and Other Arylimidamides Cannot Be Interchanged


Procurement decisions in kinetoplastid research cannot rely on generic substitution between DB-766 and standard-of-care drugs like benznidazole or even closely related arylimidamides. DB-766 exhibits a distinct dual-targeting potential with activity against both T. cruzi and Leishmania spp., a profile not shared by benznidazole which is specific to T. cruzi [1]. Furthermore, DB-766 demonstrates efficacy against benznidazole-resistant T. cruzi strains, a critical differentiator where the standard-of-care fails [1]. Among AIA analogs, structural modifications in the linker region or substitution patterns drastically alter both in vitro potency and in vivo toxicity profiles, rendering simple analog interchange scientifically unsound [2].

DB-766 CAS 423165-22-4 Head-to-Head Evidence: Trypanocidal Potency and Resistance Profile


DB-766 vs. Benznidazole: In Vitro Potency Against T. cruzi Amastigotes

DB-766 demonstrates nanomolar in vitro potency against intracellular amastigotes of T. cruzi (Y strain) with an IC50 of 25 nM [1]. The same study reports that DB-766 exhibits higher in vitro activity than the reference drugs, including benznidazole, the current clinical standard for Chagas disease treatment [1].

Chagas disease Trypanosoma cruzi drug discovery in vitro screening

DB-766 In Vivo Efficacy in T. cruzi Infection: Comparison with Benznidazole

In a murine model of T. cruzi infection, DB-766 demonstrates in vivo efficacy similar to benznidazole when administered orally or intraperitoneally at doses up to 100 mg/kg/day [1]. This efficacy was observed against both Y and Colombian strains of T. cruzi after the establishment of infection [1]. DB-766 provides 90-100% protection against mortality in treated mice, which is equivalent to the protection afforded by benznidazole [1].

Chagas disease Trypanosoma cruzi in vivo efficacy mouse model

DB-766 Activity Against Benznidazole-Resistant T. cruzi Strains

DB-766 exerts striking trypanocidal effects upon different T. cruzi parasite stocks, including those naturally resistant to benznidazole [1]. This represents a critical differentiation point, as benznidazole-resistant strains pose a significant clinical and research challenge in Chagas disease management.

drug resistance Trypanosoma cruzi Chagas disease alternative therapy

DB-766 Plus Benznidazole Synergy: Enhanced Parasitemia Reduction and Mortality Protection

In a murine model of T. cruzi infection, the combination of DB-766 (i.p. route) with benznidazole (oral route) achieved a 99.5% reduction in parasitemia levels [1]. This combination therapy provided 100% protection against mouse mortality, while benznidazole monotherapy provided approximately 87% protection [1]. Additionally, the DB-766 plus benznidazole combination reduced tissue lesion markers (GPT and CK) by 56% and 91%, respectively, compared to benznidazole monotherapy reductions of 12% and 78% [1].

combination therapy Chagas disease Trypanosoma cruzi synergy in vivo

DB-766 Selectivity Index vs. Benznidazole in Cardiac Cell Protection

DB-766 demonstrates a selectivity index (SI) >195 for bloodstream trypomastigotes and >469 for intracellular amastigotes when evaluated against primary cultures of cardiomyocytes, the relevant host cell type for Chagas disease cardiac pathology [1]. In contrast, benznidazole exhibits a substantially lower selectivity index of only 6.9 in the same cardiomyocyte assay system [1].

selectivity cardiotoxicity Chagas disease drug safety

DB-766 vs. DB745 and Miltefosine: Antileishmanial Activity Spectrum

DB-766 demonstrates exceptionally high potency against intracellular Leishmania parasites, with IC50 values ≤0.12 μM (120 nM) against intracellular L. donovani, L. amazonensis, and L. major [1]. This potency profile is comparable to its structural analog DB745 (also IC50 ≤0.12 μM) and is consistent with the broad-spectrum antileishmanial activity of the AIA class [1]. Notably, DB-766-resistant L. donovani amastigotes (12-fold resistance) display 2-fold increased sensitivity to miltefosine, a clinically approved antileishmanial drug [2].

visceral leishmaniasis Leishmania drug discovery in vitro potency

DB-766 CAS 423165-22-4: Primary Research Application Scenarios for Procurement


Chagas Disease Combination Therapy Research

Based on the 99.5% parasitemia reduction and 100% mortality protection achieved with DB-766 plus benznidazole combination therapy [1], procurement of DB-766 is indicated for research programs investigating synergistic treatment regimens for Chagas disease. The compound's demonstrated efficacy when combined with the standard-of-care drug benznidazole positions it as a critical component in studies aiming to enhance treatment outcomes beyond monotherapy benchmarks [1].

Drug-Resistant T. cruzi Strain Investigations

Given DB-766's documented activity against benznidazole-resistant T. cruzi strains [1], procurement is scientifically justified for research focused on alternative therapeutic strategies for drug-resistant Chagas disease. This scenario addresses a critical gap in current treatment paradigms, as benznidazole resistance represents a significant clinical and research challenge [1].

Cardiotoxicity and Host-Cell Selectivity Studies

The >68-fold higher selectivity index of DB-766 compared to benznidazole in primary cardiomyocyte cultures [1] supports its procurement for cardiotoxicity assessment studies. Research programs investigating the cardiac safety profile of anti-trypanosomal agents can leverage DB-766 as a comparator with a favorable selectivity window in the clinically relevant cardiomyocyte host cell system [1].

Visceral Leishmaniasis Drug Discovery Programs

DB-766's demonstrated nanomolar potency (IC50 ≤120 nM) against intracellular L. donovani, L. amazonensis, and L. major [2] justifies its procurement as a validated positive control or lead scaffold for visceral leishmaniasis drug discovery. Additionally, the compound's 12-fold resistance profile and associated 2-fold increased miltefosine sensitivity [3] make it valuable for mechanism-of-action and resistance studies in Leishmania research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB-766

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.